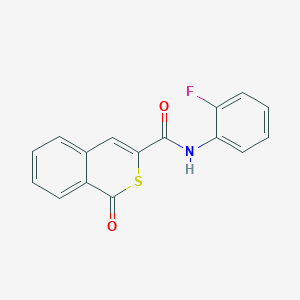

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound characterized by a fused isothiochromene core (a bicyclic system comprising a benzene ring fused to a thiopyran-2-one moiety). The molecule features a carboxamide group at position 3 and a 2-fluorophenyl substituent linked via the nitrogen atom. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the carbonyl group at position 1 contributes to the compound’s polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C16H10FNO2S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-1-oxoisothiochromene-3-carboxamide |

InChI |

InChI=1S/C16H10FNO2S/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19) |

InChI Key |

ILJXHMZIQXKGDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2-fluoroaniline with isothiochromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C16H10FNO2S

Molecular Weight : 295.32 g/mol

IUPAC Name : N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

SMILES Notation : O=C(C(S1)=Cc(cccc2)c2C1=O)Nc(cccc1)c1F

The compound's unique structure, which includes a fluorinated phenyl group and an isothiochromene moiety, contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its antitumor properties . In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related derivatives have demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Organic Synthesis

The compound serves as a building block in organic synthesis , particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in creating new derivatives with enhanced biological activities .

Research has highlighted the antimicrobial and antiviral activities of compounds related to this compound. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action often involves interference with microbial cell wall synthesis or function.

Antitumor Activity Assessment

A study published in a peer-reviewed journal assessed the antitumor activity of a derivative of this compound against human tumor cells using the National Cancer Institute's protocols. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating potent antitumor activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications could enhance antimicrobial efficacy, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives with variations in the aromatic substituents, core heterocycles, or functional groups. Below is a comparative analysis with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and other related molecules:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The isothiochromene core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the pyrazole ring in , which is smaller and less conjugated .

The carboxamide group (-CONH-) in the target compound offers superior stability and hydrogen-bonding capacity versus the carbaldehyde (-CHO) in , which is prone to oxidation or nucleophilic attacks.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties

Notes:

Biological Activity

N-(2-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C13H10FNO2S

- Molecular Weight : 265.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could interact with receptors that mediate physiological responses, influencing processes such as inflammation and cell signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Case Studies

Several case studies have explored the efficacy and safety of this compound in preclinical settings:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers.

-

Inflammation Model Study :

- Objective : Assess the anti-inflammatory properties in a murine model of acute inflammation.

- Findings : Administration of the compound led to a significant decrease in edema and pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.